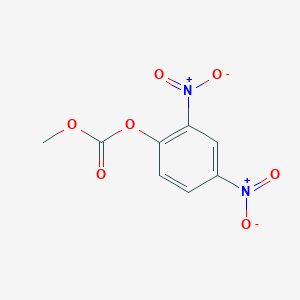

2,4-Dinitrophenyl methyl carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NSC 517416 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several biochemical processes and has been studied for its potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 517416 typically involves a series of chemical reactions that require precise conditions to ensure the purity and yield of the final product. The synthetic routes often include:

Initial Reactant Preparation: The starting materials are prepared and purified to remove any impurities.

Reaction Setup: The reactants are combined in a reaction vessel under controlled temperature and pressure conditions.

Catalysis: Catalysts are often used to accelerate the reaction and increase the yield.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of NSC 517416 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

Bulk Preparation of Reactants: Large quantities of starting materials are prepared and stored.

Automated Reaction Systems: Automated systems control the reaction conditions to maintain optimal temperature, pressure, and mixing.

Continuous Monitoring: The reaction is continuously monitored using sensors and analytical techniques to ensure the desired product quality.

Large-Scale Purification: Industrial-scale purification methods, such as large-scale chromatography or distillation, are used to obtain the final product.

Chemical Reactions Analysis

Reaction Mechanisms and Kinetic Behavior

DNPC undergoes nucleophilic substitution reactions primarily through concerted or stepwise mechanisms , depending on the nucleophile and reaction conditions.

Concerted Pathway

-

Pyridinolysis : Reactions with substituted pyridines in 44 wt% aqueous ethanol exhibit a linear Brønsted plot (log k vs. pKa), indicating a concerted mechanism without tetrahedral intermediate formation .

-

Quinuclidinolysis : In aqueous solutions, reactions with quinuclidines (bicyclic amines) show negative Brønsted coefficients (βnuc ~ -0.22), consistent with a concerted process where bond formation and cleavage occur simultaneously .

Stepwise Pathway

-

Aminolysis : With primary amines, DNPC follows an addition-elimination mechanism , where nucleophilic attack forms a tetrahedral intermediate (rate-determining step) . βnuc values of 0.77–0.87 support this stepwise process .

Comparative Reactivity Studies

DNPC’s reactivity is benchmarked against structurally analogous compounds:

Substituent Impact

-

Electron-withdrawing groups (e.g., NO₂) on the aryl ring accelerate reactions by stabilizing transition states through resonance and inductive effects .

-

Steric hindrance from the methyl group reduces reactivity in pyridinolysis compared to unsubstituted carbonates .

Solvent Effects

-

Aqueous DMSO : Reactions in 20 mol% DMSO (aq) exhibit enhanced nucleophilicity due to solvent stabilization of charged intermediates .

-

Polar aprotic solvents (e.g., THF) favor SN2-like concerted pathways, while protic solvents stabilize stepwise mechanisms .

Table 1: Kinetic Parameters for DNPC Reactions

Mechanistic Insights from Brønsted Plots

-

Linear Brønsted plots (βnuc ~ 0.9–1.0) for reactions with soft nucleophiles (e.g.,

Scientific Research Applications

Chemical Synthesis

Methylating Agent

2,4-Dinitrophenyl methyl carbonate serves as an effective methylating agent in organic synthesis. It can methylate various nucleophiles, including amines and phenols, facilitating the formation of more complex organic molecules. The compound's reactivity is attributed to the presence of the dinitrophenyl group, which enhances electrophilicity and promotes nucleophilic attack.

Table 1: Comparison of Methylating Agents

| Methylating Agent | Reactivity | Toxicity Level | Common Applications |

|---|---|---|---|

| This compound | Moderate | Low | Organic synthesis |

| Dimethyl Sulfate | High | High | Methylation of nucleophiles |

| Iodomethane | High | Very High | Alkylation reactions |

Medicinal Chemistry

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The compound has been shown to induce apoptosis in cancer cells through the modulation of apoptotic pathways. Its ability to inhibit cell proliferation makes it a candidate for further research in cancer therapeutics.

Case Study: Breast Cancer Model

In a preclinical study using a xenograft model of breast cancer, treatment with this compound resulted in a notable reduction in tumor size compared to control groups. This suggests potential for its use in developing targeted cancer therapies.

Materials Science

Polymer Synthesis

The compound is also utilized in the synthesis of polycarbonate materials. Through transesterification reactions with phenolic compounds, this compound can produce high-performance polycarbonates known for their optical clarity and impact resistance. These materials find applications in various industries, including electronics and automotive manufacturing.

Table 2: Properties of Polycarbonates Synthesized from this compound

| Property | Value |

|---|---|

| Optical Clarity | High |

| Impact Resistance | Excellent |

| Thermal Stability | Moderate |

Environmental Applications

Green Chemistry Initiatives

Due to its low toxicity and biodegradable nature, this compound is considered a green reagent in chemical processes. Its use aligns with sustainable practices aimed at reducing hazardous waste and minimizing environmental impact.

Mechanism of Action

The mechanism of action of NSC 517416 involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

Modulate Receptors: Interact with cellular receptors to alter signal transduction.

Affect Gene Expression: Influence the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

NSC 517416 can be compared with other similar compounds to highlight its uniqueness:

NSC 123456: Similar in structure but differs in its reactivity and biological activity.

NSC 654321: Shares some chemical properties but has different applications in medicine and industry.

The uniqueness of NSC 517416 lies in its specific interactions with molecular targets and its broad range of applications across different scientific fields.

Q & A

Basic Research Questions

Q. What are the standard methods for detecting carbonyl groups using 2,4-dinitrophenyl derivatives, and what analytical challenges arise?

The carbonyl group (C=O) in organic compounds can be identified by reacting with 2,4-dinitrophenylhydrazine (DNPH) to form 2,4-dinitrophenylhydrazones. These derivatives are typically orange-red crystalline solids, which can be purified via recrystallization and analyzed using melting-point comparisons . However, stereoisomerism (E/Z isomerism) in the hydrazones may introduce analytical errors, particularly under UV exposure or acidic conditions. To mitigate this, chromatographic separation (e.g., HPLC) or controlled reaction conditions (e.g., avoiding prolonged UV exposure) are recommended .

Q. How is 2,4-dinitrophenyl methyl carbonate synthesized, and what spectroscopic techniques validate its structure?

Synthesis typically involves the reaction of methyl chloroformate with 2,4-dinitrophenol under alkaline conditions. The product is characterized using FT-IR to confirm the carbonyl (C=O) and nitro (NO₂) groups, ¹H/¹³C NMR for structural elucidation, and UV-Vis spectroscopy to assess electronic transitions. For example, IR peaks near 1740 cm⁻¹ (carbonate C=O stretch) and 1520–1340 cm⁻¹ (asymmetric/symmetric NO₂ stretches) are critical markers .

Advanced Research Questions

Q. How can stereoisomerism in 2,4-dinitrophenylhydrazone derivatives be resolved to improve analytical accuracy?

E/Z isomerism in hydrazones can lead to overlapping signals in chromatograms or inconsistent melting points. Advanced resolution methods include:

- HPLC with chiral stationary phases to separate isomers.

- Circular Dichroism (CD) spectroscopy to distinguish enantiomeric forms.

- Controlled recrystallization solvents (e.g., polar aprotic media) to favor a single isomer . Computational modeling (e.g., DFT calculations) can also predict isomer stability and guide experimental conditions .

Q. What strategies optimize the synthesis of metal complexes using 2,4-dinitrophenyl ligands, and how are their geometries determined?

Schiff bases derived from 2,4-dinitrophenylhydrazine can act as ligands for metal complexes. For example, Fe(II) complexes are synthesized by refluxing the ligand with FeCl₂ in ethanol. Characterization involves:

- Molar conductivity to assess electrolytic behavior (non-electrolytes typically show Λₘ < 50 S·cm²·mol⁻¹).

- Magnetic susceptibility to determine electron configuration (e.g., µeff ≈ 1.73 BM for high-spin Fe²⁺).

- IR spectroscopy to identify coordination sites (e.g., shifts in C=N or N–H stretches).

- UV-Vis and X-ray diffraction to confirm octahedral or square-planar geometries .

Q. How do electron-withdrawing nitro groups in this compound influence its reactivity in nucleophilic substitutions?

The nitro groups meta and para to the carbonate moiety enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or alkoxides). Kinetic studies using Hammett substituent constants (σ ≈ 1.27 for nitro groups) quantify this effect. Reactivity can be further probed via DFT calculations to map electron density distributions and transition states .

Methodological and Data Analysis Questions

Q. How can contradictions in experimental data for DNPH-based carbonyl quantification be addressed?

Discrepancies often arise from side reactions (e.g., DNPH decomposition or incomplete derivatization). Solutions include:

- Internal standards (e.g., deuterated DNPH derivatives) for LC-MS calibration.

- Kinetic monitoring via UV-Vis to track reaction completion.

- Blanking experiments to account for reagent impurities .

Q. What thermodynamic parameters are critical for modeling reactions involving this compound?

Key parameters include:

- Activation energy (Eₐ) derived from Arrhenius plots of reaction rates at varying temperatures.

- Gibbs free energy (ΔG‡) computed via Eyring equation using kinetic data.

- Solubility and partition coefficients (logP) to predict solvent compatibility. These are essential for optimizing reaction conditions (e.g., solvent selection, temperature) .

Q. Safety and Handling

Q. What safety protocols are recommended for handling this compound?

The compound is hazardous due to nitro groups (explosive risk) and potential toxicity. Protocols include:

Properties

CAS No. |

6099-87-2 |

|---|---|

Molecular Formula |

C8H6N2O7 |

Molecular Weight |

242.14 g/mol |

IUPAC Name |

(2,4-dinitrophenyl) methyl carbonate |

InChI |

InChI=1S/C8H6N2O7/c1-16-8(11)17-7-3-2-5(9(12)13)4-6(7)10(14)15/h2-4H,1H3 |

InChI Key |

CFUOHOUPEQNDHO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.